GSK137647A

FFA4/GPR120 Receptor Selectivity Agonist Potency

Selecting an FFA4 agonist is not generic – scaffold, selectivity, and signaling bias directly dictate experimental reproducibility. GSK137647A is the first non-carboxylic acid FFA4 agonist identified, eliminating the confounding off-target activity common among carboxylic acid-based agonists like TUG-891 or GW9508 at FFA1. With ≥100-fold selectivity over FFA1, FFA2, FFA3, and a panel of 61 targets, it provides an unambiguous tool for target validation. Its diarylsulfonamide chemotype, oral bioavailability at 0.1 µmol/kg, and consistent pEC50 values (human 6.3, mouse 6.2, rat 6.1) support chronic in vivo dosing in DIO, db/db, and ob/ob models, as well as in vitro signaling studies (STAT6/Akt phosphorylation, MUC5AC expression). For HTS and medicinal chemistry, GSK137647A serves as a benchmark reference standard. Order high-purity GSK137647A today to ensure your FFA4 research is built on selective, reproducible pharmacology.

Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
Cat. No. B1672352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK137647A
SynonymsGSK137647A;  GSK-137647A;  GSK 137647A;  GSK137647;  GSK-137647;  GSK 137647.
Molecular FormulaC16H19NO3S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3
InChIKeyFQUAFMNPXPXOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK137647A: A Selective, Non-Carboxylic FFA4/GPR120 Agonist for Metabolic and Anti-Inflammatory Research


GSK137647A is a synthetic diarylsulfonamide that acts as a selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120 [1]. It is characterized as the first non-carboxylic acid FFA4 agonist to be identified and characterized, a structural feature that distinguishes it from endogenous fatty acid ligands and many early synthetic agonists [2]. GSK137647A is a small molecule (MW: 305.39 g/mol; Formula: C16H19NO3S) . In vitro, it exhibits pEC50 values of 6.3, 6.2, and 6.1 for the human, mouse, and rat FFA4 receptors, respectively, and demonstrates at least 100-fold selectivity over related free fatty acid receptors (FFA1, FFA2, FFA3) and a broad panel of 61 other targets .

Why FFA4 Research Cannot Rely on Generic Agonists: The Case for GSK137647A Selectivity


Generic substitution among FFA4 agonists is not scientifically valid due to critical differences in receptor selectivity, signaling bias, and chemical scaffold. Unlike GSK137647A, which is a non-carboxylic acid agonist with demonstrated high selectivity for FFA4 over FFA1-3 and a panel of 61 targets , many widely used agonists such as TUG-891 and GW9508 are carboxylic acid-based and exhibit varying degrees of off-target activity at FFA1 [1]. Endogenous ligands like linoleic acid (LA) and alpha-linolenic acid (ALA) lack selectivity and potency, often requiring supraphysiological concentrations to elicit a response [2]. These differences directly impact experimental outcomes, including signaling pathway activation (e.g., β-arrestin recruitment vs. Gαq-mediated calcium flux) and the interpretation of in vivo phenotypes. The quantitative evidence below demonstrates that GSK137647A provides a well-defined, selective tool that mitigates the confounding effects of off-target receptor activation, which is essential for unambiguous target validation and reproducible research.

Quantitative Evidence for GSK137647A Differentiation: A Procurement and Selection Guide


Potency and >100-Fold Selectivity of GSK137647A vs. Endogenous FFA4 Ligands and FFA1 Agonists

In a head-to-head cellular assay, GSK137647A demonstrates significantly greater potency and selectivity for the FFA4 receptor compared to the endogenous ligand α-linolenic acid (ALA) and the FFA1-selective agonist TAK875. In CHO-FFA4 cells, the EC50 of GSK137647A is 0.34 μM, whereas ALA exhibits a much weaker EC50 of 12.54 μM. In contrast, GSK137647A shows no measurable activity on FFA1 (EC50 > 100 μM), while the FFA1 agonist TAK875 is highly potent at this receptor with an EC50 of 0.031 μM [1]. This demonstrates that GSK137647A is a selective FFA4 agonist, whereas ALA is a weak, non-selective agonist and TAK875 is selective for FFA1. Furthermore, across a broader panel, GSK137647A exhibits at least 100-fold selectivity for FFA4 over 61 other targets, including FFA1, FFA2, and FFA3 .

FFA4/GPR120 Receptor Selectivity Agonist Potency Non-Carboxylic Agonist

Comparative Potency of GSK137647A vs. TUG-891 in FFA4 Calcium Mobilization Assays

In a direct comparison of FFA4 agonist potency using a calcium mobilization assay, GSK137647A and the commonly used agonist TUG-891 exhibit comparable but distinct activity profiles. GSK137647A has a pEC50 of 7.35 ± 0.59 in this assay, while TUG-891 shows a pEC50 of 7.42 ± 0.15 [1]. While both are potent, GSK137647A is a non-carboxylic acid agonist, whereas TUG-891 contains a carboxylic acid moiety [2]. This structural difference can impact pharmacokinetic properties and the potential for off-target interactions with other fatty acid-binding proteins, making GSK137647A a preferred tool for specific in vivo or structural biology applications.

FFA4/GPR120 Calcium Mobilization Agonist Comparison pEC50

GSK137647A Enhances Glucose-Stimulated Insulin Secretion (GSIS) In Vitro vs. Endogenous Ligand and Vehicle Control

GSK137647A demonstrates a functional, concentration-dependent increase in glucose-stimulated insulin secretion (GSIS) in vitro. In the MIN6 mouse insulinoma cell line, GSK137647A at 50 µM induced a significant increase in insulin secretion compared to the high-glucose (25 mM) control . This effect is mediated specifically by FFA4, as it was abolished by co-treatment with the selective FFA4 antagonist AH-7614 (100 µM) [1]. In contrast, the endogenous ligand linoleic acid (LA) is a less potent and less selective agonist for FFA4, requiring higher concentrations and eliciting off-target effects [2].

Insulin Secretion GSIS Metabolic Disease Pancreatic Beta-Cell

In Vivo Efficacy: GSK137647A Improves Glucose Tolerance and Insulin Levels in Obese Diabetic Mice

In high-fat-fed (HFF) obese diabetic mice, a single oral administration of GSK137647A at a low dose (0.1 µmol/kg body weight) significantly improved glucose tolerance (p < 0.001) and increased plasma insulin (p < 0.001) during an oral glucose tolerance test (OGTT) compared to vehicle-treated controls [1]. This effect is consistent with the FFA4-dependent mechanism of action, as GSK137647A also increased plasma levels of the incretin hormones GLP-1 (p < 0.05) and GIP (p < 0.05). Furthermore, the glucose-lowering effects were enhanced when GSK137647A was combined with the DPP-IV inhibitor sitagliptin (p < 0.05) [1].

In Vivo Pharmacology Glucose Tolerance OGTT Metabolic Disease

Anti-Inflammatory and Anti-Remodeling Effects of GSK137647A in a Murine Model of Allergic Asthma

In an ovalbumin (OVA)-challenged mouse model of allergic asthma, treatment with GSK137647A significantly attenuated airway inflammation and mucus secretion compared to vehicle-treated, OVA-challenged controls [1]. Specifically, GSK137647A suppressed the expression of pathogenic mucin MUC5AC in human bronchial epithelial cells (16HBE) stimulated with IL-4 and IL-13. These effects were shown to be FFA4-dependent, as they were abolished by co-treatment with the selective FFA4 antagonist AH7614 [1]. This demonstrates a direct, receptor-mediated effect of GSK137647A on airway epithelial remodeling and inflammation.

Airway Remodeling Asthma Anti-inflammatory MUC5AC

GSK137647A Promotes Osteogenic Differentiation and Suppresses Adipogenic Differentiation in Bone Marrow Stem Cells

In bone marrow mesenchymal stem cells (BMSCs) isolated from diabetic (db/db) mice, treatment with GSK137647A resulted in a significant shift in cell differentiation. Compared to a vehicle control group, GSK137647A treatment significantly increased markers of osteogenic differentiation, including alkaline phosphatase (ALP) activity, runt-related transcription factor 2 (RUNX2), bone morphogenetic protein 4 (BMP4), and osterix. Conversely, GSK137647A decreased adipogenic differentiation, as evidenced by reduced expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein α (C/EBPα) [1].

Bone Biology Osteogenesis Adipogenesis Diabetes

High-Impact Application Scenarios for GSK137647A in FFA4/GPR120 Research


Target Validation in Type 2 Diabetes and Metabolic Syndrome

Use GSK137647A to investigate FFA4's role in glucose homeostasis, insulin secretion, and incretin response. Its oral bioavailability and in vivo efficacy at low doses (0.1 µmol/kg) make it ideal for chronic dosing studies in diet-induced obese (DIO) and genetic (db/db, ob/ob) mouse models. Experiments can be designed to measure changes in glucose tolerance, insulin sensitivity, and plasma incretin levels (GLP-1, GIP), and to explore combinatorial therapies with DPP-IV inhibitors like sitagliptin [1][2].

Mechanistic Studies of Airway Inflammation and Remodeling in Asthma

Employ GSK137647A in in vivo models of allergic asthma (e.g., OVA-challenge) and in vitro models using human bronchial epithelial cells (e.g., 16HBE) to elucidate the FFA4-mediated signaling pathways that attenuate inflammation and mucus hypersecretion. Its effects on STAT6 and Akt phosphorylation and MUC5AC expression provide specific endpoints for studying the therapeutic potential of FFA4 agonism in respiratory diseases. The use of the FFA4 antagonist AH-7614 as a control confirms on-target effects [3].

Investigating the Bone-Fat Axis in Diabetic Osteoporosis

Utilize GSK137647A as a tool to study the dual role of FFA4 in regulating the differentiation of bone marrow mesenchymal stem cells (BMSCs). By treating BMSCs from diabetic or aged mice with GSK137647A, researchers can quantify the shift from adipogenic to osteogenic lineage commitment, as evidenced by changes in key markers (ALP, RUNX2, PPARγ, C/EBPα). This provides a robust cellular model for dissecting the molecular mechanisms linking FFA4 signaling to bone density and marrow fat content [4].

High-Throughput Screening and Structural Biology for FFA4 Ligand Discovery

Due to its well-characterized potency, selectivity, and non-carboxylic acid chemotype, GSK137647A serves as an excellent reference standard in high-throughput screening (HTS) campaigns designed to identify novel FFA4 agonists or antagonists. Its EC50 values in various assay formats (calcium mobilization, DMR) provide a benchmark for evaluating hit potency and efficacy. Furthermore, its diarylsulfonamide structure offers a distinct starting point for medicinal chemistry efforts aimed at developing next-generation, non-carboxylic acid FFA4 therapeutics [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK137647A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.